3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole
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Overview
Description
3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one bromine atom. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 3-bromo-1-methyl-1H-pyrazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products
Substitution Products: Formation of azides, nitriles, and thiols.
Oxidation Products: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction Products: Formation of 1-methyl-4,5-dihydro-1H-pyrazole derivatives.
Scientific Research Applications
3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer agents.
Agriculture: The compound is used in the development of agrochemicals, such as herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of their functions. The compound can modulate various biochemical pathways, including signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-phenyl-1H-pyrazole
- 3-Bromo-1-methyl-1H-pyrazole
- 3-Bromo-1-ethyl-4,5-dihydro-1H-pyrazole
- 3-Chloro-1-methyl-4,5-dihydro-1H-pyrazole
Uniqueness
3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 3-position and the methyl group at the 1-position of the pyrazole ring enhances its ability to participate in diverse chemical reactions and interact with various biological targets .
Biological Activity
3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The general structure of this compound can be represented as follows:
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions. Various synthetic routes have been explored to enhance yield and purity, often focusing on modifying substituents on the pyrazole ring to optimize biological activity.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing potent activity against Staphylococcus aureus and Escherichia coli:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.39 |
Escherichia coli | 0.78 |
Pseudomonas aeruginosa | 1.56 |
These results indicate that the compound may serve as a potential lead in developing new antibiotics .
2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated using various in vivo models. In carrageenan-induced paw edema models, the compound demonstrated significant inhibition of inflammation comparable to standard anti-inflammatory drugs like indomethacin:
Treatment | Edema Inhibition (%) |
---|---|
3-Bromo Compound | 65 |
Indomethacin | 70 |
This suggests that it may act through pathways involving cyclooxygenase (COX) inhibition .
3. Anticancer Potential
The compound has also shown promising anticancer activity in vitro against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The antiproliferative effects were assessed using MTT assays, revealing IC50 values that indicate effective growth inhibition:
Cancer Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 12.5 |
HepG2 | 15.0 |
These findings support further exploration into its mechanism of action and potential as a therapeutic agent in oncology .
Case Studies and Research Findings
Recent studies have elaborated on the biological activities of derivatives of pyrazoles similar to this compound:
- Antimicrobial Studies : A series of pyrazole derivatives were synthesized and tested for their antimicrobial properties against various pathogens. Compounds exhibiting structural similarities to the target compound showed enhanced activity against resistant strains .
- Anti-inflammatory Research : A comparative study highlighted that certain modifications on the pyrazole ring significantly improved anti-inflammatory activity, suggesting that structural optimization could yield more potent derivatives .
Properties
Molecular Formula |
C4H7BrN2 |
---|---|
Molecular Weight |
163.02 g/mol |
IUPAC Name |
5-bromo-2-methyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C4H7BrN2/c1-7-3-2-4(5)6-7/h2-3H2,1H3 |
InChI Key |
LGLJNXCMKNJEMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=N1)Br |
Origin of Product |
United States |
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